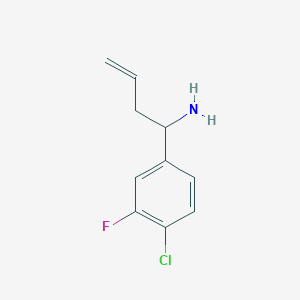
2,3-Dichloro-2-methylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-2-methylpropanenitrile is an organic compound with the molecular formula C4H5Cl2N It is a nitrile derivative characterized by the presence of two chlorine atoms and a methyl group attached to a propanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-methylpropanenitrile typically involves the chlorination of acrylonitrile. One common method includes mixing ionized liquid with acrylonitrile and introducing chlorine gas while maintaining the reaction temperature between 0-60°C for 4-8 hours . This process results in the formation of this compound with high conversion rates and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The process may also involve recycling of ionized liquids to enhance sustainability and reduce waste.
化学反应分析
Types of Reactions: 2,3-Dichloro-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Production of carboxylic acids or aldehydes.
Reduction: Generation of primary amines.
科学研究应用
2,3-Dichloro-2-methylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include nucleophilic substitution or addition reactions, depending on the specific context and conditions.
相似化合物的比较
- 2,3-Dichloro-2-methylpropiononitrile
- 2,3-Dichloro-2-methylpropanal
- 2,3-Dichloro-2-methylpropanoic acid
Comparison: 2,3-Dichloro-2-methylpropanenitrile is unique due to its specific arrangement of chlorine atoms and the nitrile group. Compared to similar compounds, it exhibits distinct reactivity patterns and potential applications. For instance, while 2,3-Dichloro-2-methylpropiononitrile shares a similar structure, the presence of the nitrile group in this compound imparts different chemical properties and reactivity.
属性
CAS 编号 |
6092-39-3 |
|---|---|
分子式 |
C4H5Cl2N |
分子量 |
137.99 g/mol |
IUPAC 名称 |
2,3-dichloro-2-methylpropanenitrile |
InChI |
InChI=1S/C4H5Cl2N/c1-4(6,2-5)3-7/h2H2,1H3 |
InChI 键 |
UABGZMHKAQKPDG-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)(C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)
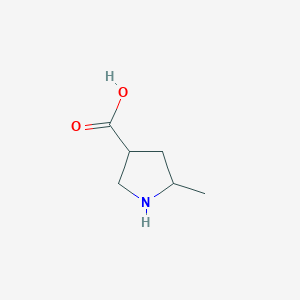
![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)
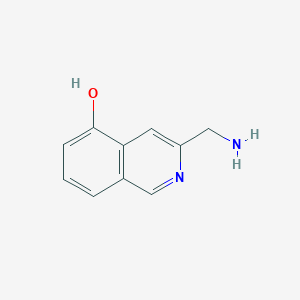

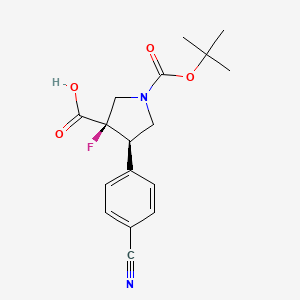
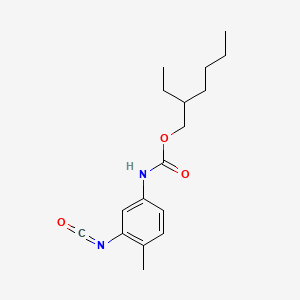
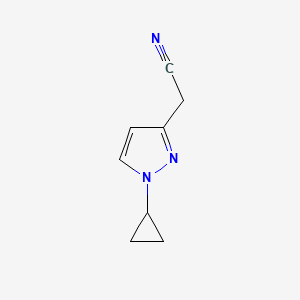
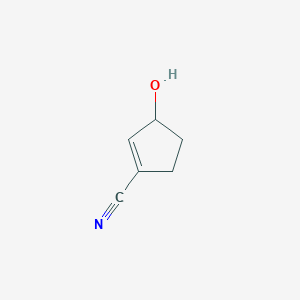
![(1-Oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B12977022.png)
![N-(4-(N,N-Diethylsulfamoyl)phenyl)-2-(2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetamide](/img/structure/B12977028.png)
